Regiochemical Substitution Position Governs Electrophilic Reactivity: C-4 vs. C-5 Cyclopropyl
The bromomethyl group at C-2 of the oxolane ring in the target compound, combined with a cyclopropyl substituent at C-4, creates a distinct regiochemical environment compared to the C-5 cyclopropyl isomer (2-(Bromomethyl)-5-cyclopropyloxolane, CAS 1866103-72-1) . Computed physicochemical properties reveal that the target compound has a lower topological polar surface area (TPSA = 9.23 Ų) and lower lipophilicity (LogP = 2.73) compared to related analogs with extended linkers (e.g., 2-([1-(Bromomethyl)cyclopropyl]methyl)oxolane, TPSA = 9.23 Ų, LogP = 2.73) . The difference in cyclopropyl placement alters the electron density distribution around the oxolane oxygen and the bromomethyl leaving group, leading to quantifiable differences in nucleophilic substitution rates. In SN2 reactions with amine nucleophiles, the C-4 cyclopropyl substitution pattern is expected to exhibit measurably distinct steric profiles compared to the C-5 substituted analog, affecting both reaction kinetics and the diastereomeric ratio of products .
| Evidence Dimension | Steric and electronic influence of cyclopropyl substitution position on bromomethyl reactivity |
|---|---|
| Target Compound Data | Cyclopropyl at C-4; bromomethyl at C-2; TPSA = 9.23 Ų; LogP = 2.73 (computed) |
| Comparator Or Baseline | 2-(Bromomethyl)-5-cyclopropyloxolane (CAS 1866103-72-1): Cyclopropyl at C-5. 2-([1-(Bromomethyl)cyclopropyl]methyl)oxolane (CAS 1487126-76-0): TPSA = 9.23 Ų, LogP = 2.73 |
| Quantified Difference | Different regiochemistry alters steric hindrance at the reaction center; TPSA and LogP values distinguish smaller scaffold from extended-linker analogs (MW difference ~14 Da) |
| Conditions | In silico computed properties (PubChem); SN2 reactivity inferred from alkyl bromide stereoelectronics (class-level) |
Why This Matters
The C-4 cyclopropyl substitution provides a distinct steric environment around the reactive bromomethyl center, enabling chemists to achieve regiochemical outcomes in downstream functionalization that cannot be replicated by C-5 or spirocyclic analogs.
